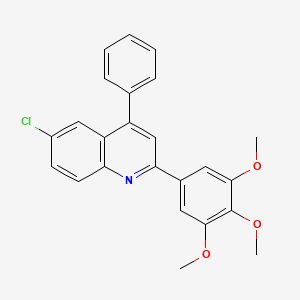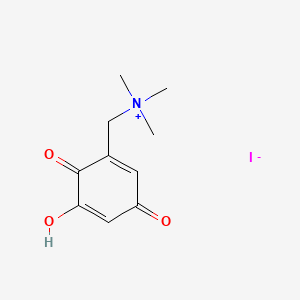
N,N,N-Trimethyl-2-pyridineethanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is a quaternary ammonium salt with the molecular formula C10H17IN2. This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a trimethylammonium group. It is commonly used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(2-pyridin-2-ylethyl)azanium iodide typically involves the quaternization of 2-(2-pyridyl)ethylamine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
2-(2-pyridyl)ethylamine+methyl iodide→trimethyl(2-pyridin-2-ylethyl)azanium iodide
Industrial Production Methods
On an industrial scale, the production of trimethyl(2-pyridin-2-ylethyl)azanium iodide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Trimethyl(2-pyridin-2-ylethyl)azanium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium chloride or sodium bromide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of trimethyl(2-pyridin-2-ylethyl)azanium chloride or bromide.
Oxidation: Formation of trimethyl(2-pyridin-2-ylethyl)azanium N-oxide.
Reduction: Formation of trimethyl(2-piperidin-2-ylethyl)azanium iodide.
科学的研究の応用
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is utilized in various scientific research fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of trimethyl(2-pyridin-2-ylethyl)azanium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This property is particularly useful in studies related to ion transport and cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Trimethyl(2-pyridin-2-ylethyl)azanium chloride
- Trimethyl(2-pyridin-2-ylethyl)azanium bromide
- Trimethyl(2-piperidin-2-ylethyl)azanium iodide
Uniqueness
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with the reactivity of a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
6893-37-4 |
|---|---|
分子式 |
C10H17IN2 |
分子量 |
292.16 g/mol |
IUPAC名 |
trimethyl(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C10H17N2.HI/c1-12(2,3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VIKFCXMYXUOWGE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCC1=CC=CC=N1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


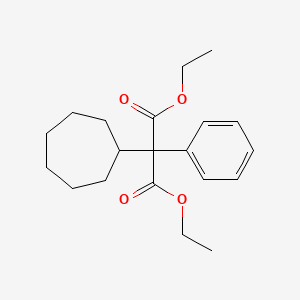
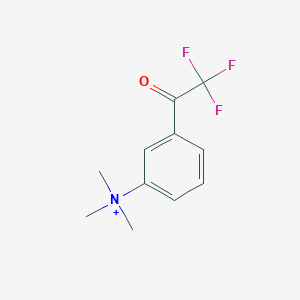
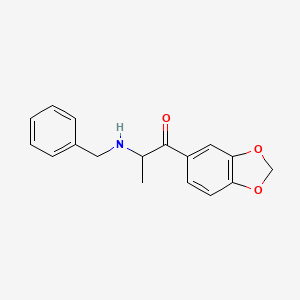

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

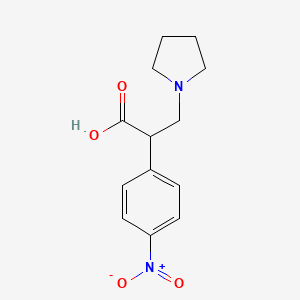
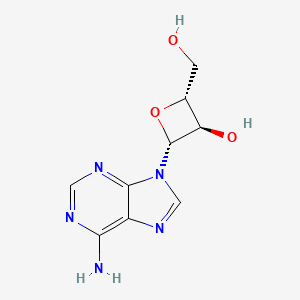
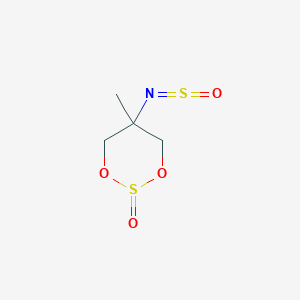
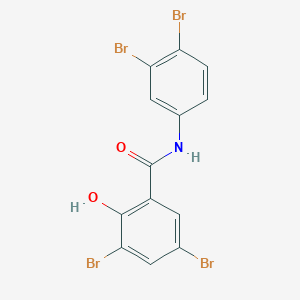
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
